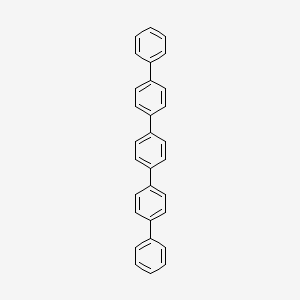

p-Quinquephenyl

Vue d'ensemble

Description

p-Quinquephenyl, a linear polyphenyl compound, is part of a broader class of polyphenyls that have been extensively studied due to their interesting physical properties and potential applications in materials science. The synthesis of p-quinquephenyl and its derivatives has been achieved through various methods, including the Ullmann cross-coupling reaction and organometallic coupling followed by electrophile-induced cyclization . These compounds have been characterized by a range of techniques, including ultraviolet spectral studies, infrared studies, and proton magnetic resonance spectroscopy .

Synthesis Analysis

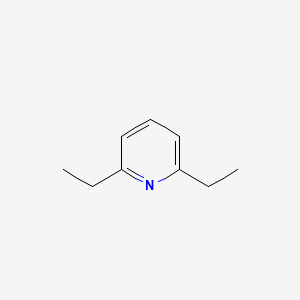

The synthesis of p-quinquephenyl involves the Ullmann cross-coupling reaction, which is a method used to synthesize biaryls through the coupling of aryl halides with the aid of copper . Additionally, novel aromatic polyimides containing a p-quinquephenyl unit have been synthesized from a rigid tetracarboxylic dianhydride, which was itself synthesized starting from diethyl 4-bromophthalate . Furthermore, the synthesis of ethynyl-substituted quinquephenyls has been reported, providing a pathway to extended fused-ring structures .

Molecular Structure Analysis

The molecular structure of p-quinquephenyl has been determined through crystallographic studies, revealing that the molecules are linear and planar . The crystal structures of p-quinquephenyl oligomers show that the unit cell dimensions increase with molecular length, and the herringbone nature of the packing varies among different oligomers . Additionally, the molecular structure has been implicated in the stabilization of cationic charge in poly-p-phenylene cation radicals, as evidenced by the quinoidal charge delocalization observed in a quaterphenyl derivative .

Chemical Reactions Analysis

p-Quinquephenyl and its derivatives participate in various chemical reactions. For instance, the self-polymerization of quinoxaline monomers, which carry phenyl substituents, occurs via nucleophilic aromatic substitution reactions (SNAr) . Moreover, the synthesis of pyrrolo[1,2-a]quinolines and ullazines involves the reaction of N-arylpyrroles with arylalkynes under visible light irradiation, followed by intramolecular cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-quinquephenyl have been explored through different analytical techniques. The polyimides containing p-quinquephenyl units exhibit high glass transition temperatures and crystallize above these temperatures, reflecting the effects of the p-quinquephenyl structure in their high storage modulus above the glass transition temperature . The photoluminescence properties of p-quinquephenyl have been studied, revealing a positive solvatochromic effect in solutions and crystalline films . Additionally, atomistic molecular-dynamics simulations have provided insights into the liquid-crystalline properties of p-quinquephenyl, including the identification of nematic and smectic phases .

Applications De Recherche Scientifique

Liquid Crystal Properties

p-Quinquephenyl exhibits unique liquid-crystalline properties. An atomistic molecular-dynamics study revealed various mesophases in p-Quinquephenyl, including transitions to nematic and smectic phases upon cooling from the isotropic phase. This phase sequence offers insights into its molecular organization, orientational, and positional order parameters, highlighting its potential in organic electronics (Olivier, Muccioli, & Zannoni, 2014).

Superconductivity

p-Quinquephenyl turns superconducting when doped with potassium, exhibiting a critical temperature of 7.3K. This discovery is significant as chain-like organic compounds with conjugated structures have the potential to become high-temperature superconductors. The crystal structure of the superconducting phase suggests layered structures and the role of bipolarons in superconductivity (Huang et al., 2019).

Phase Transition Characteristics

The heat capacity of crystalline p-quinquephenyl reveals a phase transition around 264 K, indicative of a change from a planar to a twisted molecular conformation on cooling. This feature is crucial for understanding the twist transition in polymer based on the properties of oligomers (Saito, Yamamura, & Sorai, 2000).

Photoluminescence Properties

Studies on the growth and structure of large-area free-standing single-crystalline films of p-quinquephenyl highlight its photoluminescence properties. These properties are influenced by the quality of crystals and their interaction with solvents, making p-quinquephenyl a candidate for optical applications (Postnikov et al., 2020).

Electronic and Structural Applications

p-Quinquephenyl's electronic properties are influenced when doped, as seen in studies involving its doping on electrical properties of 1,4-cis-polybutadiene. Such doping affects the conduction mechanisms and transport properties, offering insights into its application in electronic materials (Tkaczyk & Świa̧tek, 2000).

Safety And Hazards

When handling p-Quinquephenyl, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, and use personal protective equipment . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Propriétés

IUPAC Name |

1,4-bis(4-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-30(22-20-29)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCUOJTVNIHQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184751 | |

| Record name | p-Quinquephenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Quinquephenyl | |

CAS RN |

3073-05-0 | |

| Record name | p-Quinquephenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Quinquephenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Quinquephenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)